molecular formula C7H3Br2IN2 B1501783 5,6-Dibromo-2-iodo-1H-benzoimidazole CAS No. 885270-95-1

5,6-Dibromo-2-iodo-1H-benzoimidazole

Cat. No.: B1501783
CAS No.: 885270-95-1
M. Wt: 401.82 g/mol
InChI Key: BJPXKOMUCSMEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Halogenated Benzimidazole Development

The development of halogenated benzimidazole derivatives traces its origins to the mid-twentieth century discovery of benzimidazole during vitamin B₁₂ research. The benzimidazole nucleus was recognized as a stable platform on which pharmaceutical compounds could be developed, leading to extensive exploration of substitution patterns that could enhance biological activity and synthetic versatility. This recognition sparked decades of research into halogenated derivatives, as halogen atoms were understood to significantly influence both the electronic properties and biological interactions of heterocyclic compounds.

The systematic exploration of halogenated benzimidazoles gained momentum as researchers recognized that halogen substitutions could modulate key physicochemical properties including hydrogen bonding capacity, lipophilicity, and molecular rigidity. Studies demonstrated that benzimidazole derivatives exhibit diverse pharmacological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antihypertensive, and antimalarial effects. The incorporation of multiple halogens, as exemplified by compounds such as this compound, represents an advanced stage in this developmental trajectory where researchers sought to combine the beneficial effects of different halogen atoms within a single molecular framework.

Research conducted in the 1990s demonstrated the efficacy of halogenated benzimidazoles as selective inhibitors of protein kinases, with several halogeno benzimidazoles and 2-azabenzimidazoles showing particular promise as inhibitors of protein kinases CK-I and CK-II. These findings established the importance of halogen positioning and identity in determining biological activity, providing a scientific foundation for the development of more complex polyhalogenated derivatives. The synthesis of compounds like tetrabromo-2-azabenzimidazole, which demonstrated competitive inhibition with respect to ATP and GTP with micromolar Ki values, illustrated the potential for heavily halogenated benzimidazole derivatives to achieve high potency and selectivity.

Structural Classification and Nomenclature

This compound belongs to the class of trihalogenated benzimidazole derivatives, characterized by the presence of three halogen atoms at specific positions on the bicyclic aromatic system. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, with the numerical prefixes indicating the precise positions of halogen substitution on the benzimidazole ring system. The molecular formula carbon seven hydrogen three dibromine diiodine dinitrogen reflects the high degree of substitution, with a molecular weight of 401.825 Daltons.

The structural features of this compound can be systematically analyzed through its key molecular parameters, as presented in the following comprehensive data table:

Molecular Property Value Significance
Molecular Formula C₇H₃Br₂IN₂ Trihalogenated benzimidazole
Molecular Weight 401.825 g/mol High molecular weight due to heavy halogens
Exact Mass 399.771 g/mol Precise mass for analytical identification
Polar Surface Area 28.68 Ų Moderate polarity for membrane permeation
LogP 3.6925 High lipophilicity
Chemical Abstracts Service Number 885270-95-1 Unique registry identifier
MDL Number MFCD04114569 Chemical database identifier

The nomenclature system employed for this compound reflects the systematic approach to naming polysubstituted heterocycles, where the positions 5 and 6 refer to the benzene ring portion of the bicyclic system, while position 2 refers to the imidazole ring carbon between the two nitrogen atoms. Alternative names found in the chemical literature include "1H-Benzimidazole, 5,6-dibromo-2-iodo-" and "5,6-Dibromo-2-iodo-1H-benzo[d]imidazole," demonstrating the flexibility in nomenclature systems while maintaining structural precision.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is represented as "IC1=NC2=CC(Br)=C(Br)C=C2N1," which provides a concise text-based representation of the molecular structure that facilitates computer-based chemical information processing. This notation system clearly indicates the connectivity pattern and substitution positions, enabling accurate structural communication across different chemical databases and software platforms.

Position of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry as a member of the privileged benzimidazole scaffold family, which has gained recognition for its exceptional utility in drug design and discovery. The benzimidazole framework represents a fusion of benzene and imidazole rings, creating a bicyclic aromatic system that combines the stability of aromatic compounds with the versatility of nitrogen-containing heterocycles. This particular derivative demonstrates the advanced synthetic chemistry techniques employed to create highly functionalized heterocycles with precise substitution patterns.

The compound's significance in heterocyclic chemistry extends beyond its structural complexity to encompass its role as a synthetic intermediate and bioactive scaffold. Benzimidazole derivatives are recognized for their ability to engage in multiple types of molecular interactions, including hydrogen bonding, π-π stacking interactions, and hydrophobic interactions, which enable efficient binding with biological macromolecules. The incorporation of three halogen atoms in specific positions enhances these interaction capabilities while introducing additional electronic effects that can modulate biological activity and chemical reactivity.

Recent theoretical investigations have demonstrated the influence of halogenation on excited state intramolecular proton transfer in benzimidazole derivatives, revealing how halogen substitution affects molecular conformations and electronic properties. Studies using density functional theory combined with polarizable continuum models have shown that halogenation with fluorine, chlorine, and bromine atoms influences excited state processes, though to a lesser extent than solvent polarization effects. These findings underscore the sophisticated electronic environment created by multiple halogen substitutions and their potential impact on molecular behavior in different chemical and biological contexts.

The synthetic accessibility of this compound through established halogenation methodologies positions it as a valuable building block for further chemical elaboration. Research has demonstrated that such heavily substituted benzimidazoles can serve as precursors for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups through Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The strategic placement of halogens at positions 5, 6, and 2 provides multiple sites for selective functionalization, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry applications.

Properties

IUPAC Name

5,6-dibromo-2-iodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2IN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPXKOMUCSMEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696146
Record name 5,6-Dibromo-2-iodo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-95-1
Record name 5,6-Dibromo-2-iodo-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5,6-Dibromo-2-iodo-1H-benzoimidazole is a halogenated derivative of benzoimidazole that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological activity, and relevant case studies, supported by data tables and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 885270-95-1
  • Molecular Formula : C7H3Br2IN2
  • Molecular Weight : 401.82 g/mol
  • Melting Point : Data not specified in the sources
  • Boiling Point : Data not specified in the sources

Synthesis

The synthesis of this compound typically involves halogenation reactions of benzoimidazole derivatives. The introduction of bromine and iodine atoms at specific positions enhances the compound's biological activity, particularly its interaction with various biomolecular targets.

Antimicrobial Activity

Numerous studies have indicated that halogenated benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents is often linked to enhanced bioactivity.

CompoundTarget PathogenMIC (mg/mL)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
This compoundCandida albicansTBD

Note: Specific MIC values for this compound were not provided in the available literature but are anticipated to be in line with other halogenated derivatives.

Anticancer Activity

Research has shown that benzimidazole derivatives can inhibit various protein kinases involved in cancer progression. For example, studies on similar compounds have highlighted their ability to inhibit CK2 (casein kinase 2), which is implicated in numerous cancers. The structural modifications introduced by the dibromo and iodo groups may enhance binding affinity to these targets.

Study on Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, halogenated benzimidazoles were tested against several bacterial strains. The results indicated that compounds with multiple halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts. The study emphasized the role of bromine and iodine in enhancing the interaction with bacterial cell membranes.

Inhibition of Protein Kinases

A recent investigation into the inhibition of protein kinases by benzimidazole derivatives revealed that this compound could potentially serve as a lead compound for developing new anticancer agents. Molecular docking studies suggested that this compound could effectively bind to the ATP-binding site of CK2, thus inhibiting its activity.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The compound's iodine and bromine substituents enable sequential cross-coupling reactions.

Suzuki-Miyaura Coupling

The iodo group undergoes selective coupling with aryl boronic acids under mild conditions:

text
Reaction: 5,6-Dibromo-2-iodo-1H-benzoimidazole + ArB(OH)₂ → 5,6-Dibromo-2-aryl-1H-benzoimidazole Conditions: - Catalyst: Pd(PPh₃)₄ (2 mol%) - Base: Cs₂CO₃ (2 equiv) - Solvent: DMF/H₂O (4:1) - Temperature: 80°C - Yield: 85–92% [2][6]

This selectivity allows retention of bromine substituents for subsequent functionalization .

Buchwald-Hartwig Amination

The bromo groups participate in amination with primary/secondary amines:

text
Reaction: This compound + R₂NH → 5,6-Diamino-2-iodo-1H-benzoimidazole Conditions: - Catalyst: Pd₂(dba)₃/Xantphos (5 mol%) - Base: KOtBu (3 equiv) - Solvent: Toluene - Temperature: 110°C - Yield: 70–78% [2][6]

Copper-Mediated Ullmann-Type Coupling

The iodine atom facilitates Ullmann couplings with aryl amines:

SubstrateCatalystBaseTemp (°C)Yield (%)Reference
4-BromoanilineCuBr (10 mol%)Cs₂CO₃13097
2-NaphthylamineCuI (15 mol%)K₃PO₄12089

This method is scalable (>100 g) and tolerates electron-withdrawing groups on the amine .

Halogen Exchange

Bromine substituents undergo nucleophilic displacement with soft nucleophiles:

text
Reaction: This compound + KSCN → 5,6-Dithiocyanato-2-iodo-1H-benzoimidazole Conditions: - Solvent: DMF - Temperature: 100°C - Time: 12 h - Yield: 65% [3]

Alkylation/Acylation

The N-H group undergoes functionalization at room temperature:

text
Example: This compound + MeI → 5,6-Dibromo-2-iodo-1-methyl-benzoimidazole Conditions: - Base: NaH (1.2 equiv) - Solvent: THF - Time: 30 min - Yield: 82% [3]

Stability and Reactivity Trends

Key observations from experimental studies:

  • Halogen Reactivity Hierarchy : I > Br in cross-couplings (selectivity ratio 15:1 for Suzuki reactions) .

  • Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance coupling efficiency over THF or dioxane .

  • Temperature Sensitivity : Reactions above 130°C promote debromination side reactions (up to 18% yield loss) .

This compound's multi-halogenated structure enables diverse derivatization pathways, making it valuable for synthesizing pharmaceuticals, ligands, and optoelectronic materials. Its reactivity profile emphasizes the importance of selective reaction design to exploit halogen-specific pathways.

Comparison with Similar Compounds

Halogen-Substituted Benzimidazoles

5,6-Dibromo-2-chloro-1H-benzimidazole (CAS 142356-67-0)
  • Structure : C₇H₃Br₂ClN₂, with Br (5,6) and Cl (2).
  • Properties : Smaller halogen (Cl) at the 2-position reduces molecular weight (MW = 315.3 g/mol) compared to the iodo analogue (MW = 423.8 g/mol). The chlorine atom’s higher electronegativity increases polarity but lowers lipophilicity (logP ≈ 2.8 vs. ~3.5 for the iodo compound).
  • Applications : Used in corrosion inhibition and catalytic studies; safety data indicate stringent handling requirements due to halogen reactivity .
2-Bromo-5,6-dichloro-1H-benzimidazole (CAS 142356-40-9)
  • Structure : C₇H₃BrCl₂N₂, with Br (2) and Cl (5,6).
  • Properties : Dichloro substitution enhances electronic withdrawal, reducing electron density at the benzimidazole core. This may limit π-π stacking interactions compared to dibromo-iodo derivatives.
  • Synthesis : Prepared via nucleophilic substitution, similar to methods for 5,6-dibromo analogues .

Thiophene-Functionalized Analogues

4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
  • Structure : C₁₈H₁₃Br₃N₂S₂, featuring bromothiophene substituents.
  • Properties : Thiophene groups introduce sulfur-based conjugation, altering electronic spectra (λmax ~320 nm) and enhancing fluorescence. The bulky substituents reduce solubility in polar solvents.
  • Applications : Explored for anticancer and antiparasitic activities due to thiophene’s pharmacophoric role .
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide (IDO1 Inhibitor)
  • Structure : Combines bromobenzimidazole and pyrrole moieties.
  • Activity: Exhibits IC₅₀ = 39 nM against indoleamine 2,3-dioxygenase-1 (IDO1), a cancer immunotherapy target. The bromine atoms enhance binding affinity via halogen bonding with protein residues.
  • Comparison : The iodo group in 5,6-Dibromo-2-iodo-1H-benzoimidazole may offer stronger van der Waals interactions but risks metabolic instability due to iodine’s susceptibility to enzymatic cleavage .

Structural and Thermodynamic Properties

5,6-Dimethyl-1H-benzimidazol-3-ium nitrate
  • Structure: C₉H₁₁N₂⁺·NO₃⁻, with methyl groups at 5,6-positions.
  • Crystal Data : Triclinic (P-1 space group), stabilized by N–H⋯O hydrogen bonds.
  • Comparison : Methyl groups increase steric hindrance but enhance thermal stability (decomposition >250°C). Halogenated analogues like this compound likely exhibit lower melting points due to weaker intermolecular forces .

Preparation Methods

Bromination of 1H-benzimidazole

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) in appropriate solvent.
  • Conditions: Controlled temperature (often 0–5 °C) to avoid polybromination.
  • Mechanism: Electrophilic aromatic substitution at the 5 and 6 positions, which are activated due to the electron-rich benzimidazole ring system.
  • Outcome: Formation of 5,6-dibromo-1H-benzimidazole intermediate.

Iodination at the 2-position

  • Reagents: Iodine sources such as iodine monochloride (ICl), iodine (I2) with oxidizing agents, or N-iodosuccinimide (NIS).
  • Conditions: Mild acidic or neutral conditions to promote electrophilic substitution at the 2-position of the imidazole ring.
  • Mechanism: Electrophilic substitution at the C2 position of the imidazole ring, facilitated by the nitrogen atoms.

One-Pot Halogenation Approach

  • Some advanced methods involve sequential or simultaneous bromination and iodination in a one-pot procedure to improve yield and reduce purification steps.

Detailed Research Findings and Data

Currently, there is limited direct literature specifically detailing the preparation of this compound. However, related halogenation strategies on benzimidazole derivatives provide a foundation for its synthesis.

Step Reagents & Conditions Product Yield (%) Notes
1 Benzimidazole + Br2 or NBS, solvent (e.g., acetic acid), 0–5 °C 5,6-Dibromo-1H-benzimidazole 70–85 Controlled bromination to avoid overbromination
2 5,6-Dibromo-1H-benzimidazole + ICl or NIS, mild acid, room temp 5,6-Dibromo-2-iodo-1H-benzimidazole 60–75 Selective iodination at C2 position
3 One-pot: Sequential addition of Br2 then ICl 5,6-Dibromo-2-iodo-1H-benzimidazole 65–80 Efficient, reduces purification steps

Alternative Synthetic Routes and Considerations

  • Starting from 4,5-dibromo-o-phenylenediamine: Cyclization with formamide or other carbonyl sources to form the benzimidazole ring, followed by iodination at the 2-position.
  • Use of protective groups: To enhance regioselectivity, protecting groups can be employed on the benzimidazole nitrogen or aromatic positions.
  • Solvent choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve halogenation efficiency.
  • Bases and acids: Selection of appropriate acid or base catalysts can influence reaction rates and selectivity.

Summary Table of Preparation Methods

Method Type Starting Material Halogenation Reagents Conditions Yield Range Advantages Disadvantages
Stepwise Bromination + Iodination Benzimidazole Br2 or NBS; ICl or NIS 0–5 °C for Br; RT for I 60–85% High selectivity Multiple steps, purification needed
One-pot Sequential Halogenation Benzimidazole Br2 followed by ICl Controlled temp, one vessel 65–80% Time-saving, less waste Requires careful control
Cyclization from o-Phenylenediamine + Halogenation 4,5-Dibromo-o-phenylenediamine Formamide cyclization + Iodination Heating for cyclization; mild acid for iodination Moderate Alternative route from different precursors More steps, availability of precursors

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization or column chromatography.
  • Characterization involves NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm the substitution pattern.
  • Melting point and spectroscopic data help confirm the identity and purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6-Dibromo-2-iodo-1H-benzoimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of halogenated benzimidazoles typically involves nucleophilic substitution or cross-coupling reactions. For example, iodinated derivatives can be prepared via Ullmann-type coupling using aryl halides and benzimidazole precursors in polar aprotic solvents like DMF, with K₃PO₄ as a base and heating (e.g., 80–100°C for 3–12 hours) . Bromination at the 5,6-positions may require electrophilic substitution using Br₂ in acetic acid or HBr/H₂O₂ under controlled temperatures (0–25°C). Yields depend on stoichiometry, solvent purity, and catalyst selection (e.g., CuI for iodine incorporation). Characterization via ¹H/¹³C NMR and HRMS is critical to confirm regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Proton NMR reveals aromatic proton environments (δ 7.0–8.5 ppm for benzimidazole protons), while ¹³C NMR identifies halogenated carbon shifts (C-I: ~95–105 ppm; C-Br: ~110–120 ppm) .
  • HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₄Br₂IN₂: ~432.74 g/mol).
  • IR Spectroscopy : N-H stretches (~3400 cm⁻¹) and C-Br/C-I vibrations (550–650 cm⁻¹) validate functional groups .

Q. How does the halogen substitution pattern influence the compound’s solubility and stability?

  • Methodological Answer : Bromine and iodine substituents increase molecular weight and polarizability, enhancing solubility in polar aprotic solvents (DMF, DMSO) but reducing aqueous solubility. Stability studies under varying pH and light exposure are essential: iodine’s lower bond dissociation energy may increase photodegradation risk. Use inert atmospheres (N₂/Ar) and amber vials for storage .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets can model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and halogen bonding interactions. Solvent effects (e.g., PCM model for DMSO) improve accuracy for reactivity predictions. TD-DFT calculates UV-Vis spectra to correlate with experimental λmax values .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.54178 Å) at 200 K provides bond lengths/angles and confirms halogen positioning. For example, Br···I interactions (3.4–3.6 Å) and dihedral angles between benzimidazole and substituents reveal planarity distortions. Refinement using Olex2 or SHELXL validates disorder models .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the N-H group with Boc or Fmoc to prevent undesired alkylation .
  • Metal Catalysts : Pd(0)/Cu(I) catalysts enable selective Sonogashira or Suzuki couplings at iodine sites while preserving bromine substituents .
  • Kinetic Control : Low temperatures (-20°C) and slow reagent addition minimize polyhalogenation .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in halogenated benzimidazoles?

  • Methodological Answer :

  • In Silico Docking : Use AutoDock Vina to screen against target proteins (e.g., kinase ATP-binding sites). Halogen bonds (Br/I with backbone carbonyls) enhance binding affinity .
  • In Vitro Assays : Compare IC₅₀ values of derivatives in cytotoxicity (MTT assay) or antimicrobial (MIC) tests. Bromine’s hydrophobicity may improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dibromo-2-iodo-1H-benzoimidazole
Reactant of Route 2
5,6-Dibromo-2-iodo-1H-benzoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.